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Compound of Interest

Compound Name:
1-CBZ-4-AMINO-4-

METHYLPIPERIDINE

Cat. No.: B596396 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of 1-CBZ-4-amino-4-methylpiperidine, a

versatile building block for researchers, scientists, and drug development professionals. The

document outlines its chemical properties, commercial availability, a detailed synthesis

protocol, and its application in the context of drug discovery, particularly as a scaffold for C-C

chemokine receptor type 5 (CCR5) antagonists.

Chemical Identity and Properties
1-CBZ-4-amino-4-methylpiperidine, systematically named benzyl 4-amino-4-

methylpiperidine-1-carboxylate, is a piperidine derivative featuring a carbamate protecting

group. Its chemical structure and key properties are summarized below.
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Property Value

Chemical Name
Benzyl 4-amino-4-methylpiperidine-1-

carboxylate

Synonyms 1-CBZ-4-amino-4-methylpiperidine

CAS Number 169750-59-8

Molecular Formula C₁₄H₂₀N₂O₂

Molecular Weight 248.32 g/mol

Appearance Typically a white to off-white solid

Purity Commonly available at ≥97%

Solubility Soluble in organic solvents

Commercial Availability
1-CBZ-4-amino-4-methylpiperidine is available from several commercial chemical suppliers.

Researchers can procure this compound from vendors specializing in intermediates for

pharmaceutical and medicinal chemistry research. Some of the known suppliers include:

CymitQuimica

ENAO Chemical Co., Limited

Amadis Chemical Company Limited

ChemScene LLC

Synthesis Protocol: Deprotection of Boc-Protected
Precursor
The target compound is commonly synthesized from its N-Boc protected precursor, benzyl 4-

{[(tert-butoxy)carbonyl]amino}-4-methylpiperidine-1-carboxylate (CAS: 169750-60-1). The

synthesis involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic

conditions. A general, adaptable protocol is provided below.
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Materials:

Benzyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpiperidine-1-carboxylate

4 M Hydrogen Chloride (HCl) in 1,4-dioxane

Anhydrous 1,4-dioxane

Round-bottom flask

Magnetic stirrer

Cold diethyl ether (for precipitation)

Filtration apparatus

Procedure:

Dissolution: Dissolve the Boc-protected precursor in a minimal amount of anhydrous 1,4-

dioxane in a round-bottom flask.

Deprotection: To the stirred solution, add 5-10 equivalents of 4 M HCl in 1,4-dioxane.

Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

The progress of the reaction should be monitored by an appropriate method, such as Thin

Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until

the starting material is consumed.

Precipitation: Upon completion of the reaction, add cold diethyl ether to the reaction mixture

to precipitate the hydrochloride salt of the product.

Isolation: Collect the precipitate by filtration and wash it with cold diethyl ether.

Drying: Dry the isolated solid under vacuum to yield the final product, benzyl 4-amino-4-

methylpiperidine-1-carboxylate hydrochloride.
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Application in Drug Discovery: CCR5 Antagonist
Development
The 4-aminopiperidine scaffold is a key structural motif in the development of antagonists for

the C-C chemokine receptor type 5 (CCR5). CCR5 is a G-protein coupled receptor (GPCR)

that functions as a co-receptor for the entry of R5-tropic strains of HIV-1 into host cells.[1][2]

Small molecules that block CCR5 can prevent viral entry and are a validated therapeutic

strategy for HIV/AIDS.[1]

The workflow for the discovery and evaluation of novel CCR5 antagonists based on the 1-CBZ-
4-amino-4-methylpiperidine scaffold typically involves several stages, from initial synthesis to

biological screening.
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Drug discovery workflow for novel CCR5 antagonists.

The logical flow for developing these potential therapeutics begins with the synthesis of a

library of diverse analogs from the core scaffold. These compounds are then subjected to a

primary screen, often a competitive binding assay, to identify molecules that interact with the

CCR5 receptor. Hits from the primary screen are then evaluated in a secondary, cell-based

functional assay to confirm their ability to block HIV-1 entry. Promising candidates undergo

further optimization of their structure to improve potency, selectivity, and pharmacokinetic

properties, a process guided by structure-activity relationship (SAR) studies.
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Signaling Pathway Context: GPCR-Mediated HIV-1
Entry
The therapeutic rationale for developing CCR5 antagonists is rooted in the G-protein coupled

receptor (GPCR) signaling pathway that HIV-1 co-opts for viral entry.
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Mechanism of HIV-1 entry and its inhibition.

The viral envelope protein gp120 first binds to the CD4 receptor on the surface of a host T-

lymphocyte. This initial binding induces a conformational change in gp120, exposing a binding

site for the CCR5 co-receptor. The subsequent interaction between gp120 and CCR5 triggers

downstream signaling through the G-protein pathway, which ultimately facilitates the fusion of

the viral and host cell membranes, allowing the viral contents to enter the cell.[3] CCR5

antagonists, developed from scaffolds like 1-CBZ-4-amino-4-methylpiperidine, act by binding
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to the CCR5 receptor and preventing its interaction with gp120, thereby blocking a critical step

in the viral life cycle.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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